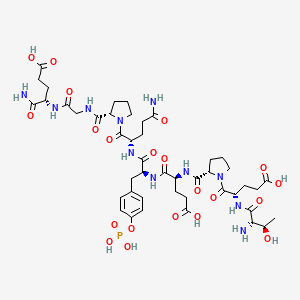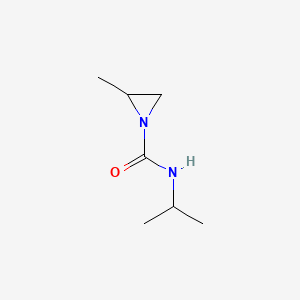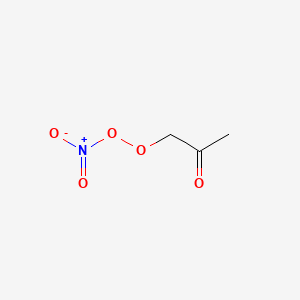
3-acetyl-8-(benzenesulfonyl)-4-methylsulfanyl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, an acetyl group, a methylthio group, and a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions to form the quinolinone core.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using reagents like acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of the Methylthio Group: The methylthio group can be added via thiolation reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like the acetyl, methylthio, and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a phenylsulfonyl group, potentially altering its reactivity and applications.
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenyl)-: Lacks the sulfonyl group, which may affect its solubility and biological activity.
Uniqueness
2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which can enhance its chemical stability, solubility, and potential biological activities. This compound’s distinct structure allows for diverse applications in various scientific fields.
Propriétés
Numéro CAS |
145499-14-5 |
|---|---|
Formule moléculaire |
C18H15NO4S2 |
Poids moléculaire |
373.441 |
Nom IUPAC |
3-acetyl-8-(benzenesulfonyl)-4-methylsulfanyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H15NO4S2/c1-11(20)15-17(24-2)13-9-6-10-14(16(13)19-18(15)21)25(22,23)12-7-4-3-5-8-12/h3-10H,1-2H3,(H,19,21) |
Clé InChI |
YFXFDTBXLVZZPW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=CC=C2)S(=O)(=O)C3=CC=CC=C3)NC1=O)SC |
Synonymes |
2(1H)-Quinolinone, 3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)

![4-oxa-8-azatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B583089.png)



